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Compound of Interest

Compound Name: D2PM (hydrochloride)

CAS No.: 172152-19-1

Cat. No.: B1149274 Get Quote

Executive Summary
D2PM (Diphenyl-2-pyrrolidinyl-methanol), also known as Diphenylprolinol, is a pyrrolidine-

based compound structurally related to the stimulant pipradrol.[1] While widely utilized in

asymmetric organic synthesis as a chiral catalyst (precursor to the Corey-Bakshi-Shibata

catalyst), it has also emerged as a designer drug with psychostimulant properties.[1][2] This

guide analyzes the hydrochloride salt form (D2PM[3]·HCl), detailing its stereochemistry,

synthetic pathways, and analytical fingerprints (NMR, MS, IR) to support researchers in

forensic identification and pharmacological development.

Chemical Identity & Nomenclature[1][4][5]
D2PM is the pyrrolidine homologue of pipradrol. Unlike its "desoxy" analogue (2-DPMP), D2PM

possesses a tertiary alcohol group, which significantly alters its metabolic stability and solubility

profile.[1]
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Parameter Technical Specification

IUPAC Name Diphenyl(pyrrolidin-2-yl)methanol hydrochloride

Common Names

D2PM, Diphenylprolinol, ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

-Diphenyl-2-pyrrolidinemethanol

CAS Number
172152-19-1 (HCl salt); 112068-01-6 ((S)-base);

22348-32-9 ((R)-base)

Molecular Formula

C

H

NO[1][2][4][5][6][7][8][9][10] · HCl

Molar Mass
253.34 g/mol (Free Base) / 289.80 g/mol (HCl

Salt)

SMILES
OC(C1=CC=CC=C1)(C2=CC=CC=C2)

[C@@H]3NCCC3.Cl (S-isomer HCl)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Ethanol; sparingly

soluble in water

Structural Analysis & Stereochemistry
Molecular Connectivity
The D2PM pharmacophore consists of a pyrrolidine ring attached at the C2 position to a

diphenylmethanol group.

Chiral Center: The C2 carbon of the pyrrolidine ring is chiral.[7] The (S)-enantiomer is

derived from L-Proline and is the most common form found in both chemical catalysis and

grey-market supplies.[1]
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Steric Bulk: The two phenyl rings create a bulky, hydrophobic region ("diphenylmethyl" motif)

that is critical for binding to the Dopamine Transporter (DAT).

Hydrogen Bonding: The tertiary hydroxyl group (OH) and the secondary amine (NH) serve as

hydrogen bond donors/acceptors, facilitating interaction with the orthosteric binding site of

monoamine transporters.

Salt Formation (Hydrochloride)
In the hydrochloride salt, the secondary amine nitrogen is protonated (

), forming an ionic bond with the chloride anion (

). This protonation stabilizes the molecule and increases water solubility compared to the free
base.

Structural Visualization
The following diagram illustrates the connectivity and the critical chiral center at C2.
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Figure 1: Connectivity map of D2PM showing the pyrrolidine core and diphenylmethanol

substitution.[1]

Synthetic Route & Causality[1]
The synthesis of D2PM is a classic application of Grignard chemistry, typically starting from the

amino acid Proline. This route explains the high enantiomeric purity often observed (retaining

the chirality of the starting material).

Protocol Summary
Starting Material: (S)-Proline (natural amino acid) is converted to an ester (e.g., Proline

Methyl Ester) to make the carbonyl carbon electrophilic.[1]

Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added in excess. The Grignard

reagent attacks the ester carbonyl twice.

Hydrolysis: Acidic workup yields the tertiary alcohol.

Salt Formation: Addition of ethanolic HCl precipitates the hydrochloride salt.
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Figure 2: Synthetic pathway from L-Proline to D2PM HCl.[1]

Analytical Characterization
Validating the identity of D2PM HCl requires a multi-modal approach. The following data points

are characteristic of the molecule.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
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(Chloroform-d) or D

O.[1] The spectrum is dominated by the aromatic protons and the distinct multiplets of the
pyrrolidine ring.

Assignment
Shift (

ppm)
Multiplicity Integration

Structural
Correlate

Aromatic 7.10 – 7.60 Multiplet 10H

Two Phenyl rings

(Ortho/Meta/Para

overlap)

Methine (C2-H) 4.20 – 4.30 Multiplet 1H

Chiral center

proton

(deshielded by N

and Ph groups)

Amine (NH) Varies Broad Singlet 1-2H

Exchangeable

proton (visible in

CDCl

, disappears in D

O)

Ring N-CH 2.90 – 3.10 Multiplet 2H

C5 Protons

(adjacent to

Nitrogen)

Ring CH 1.50 – 1.80 Multiplet 4H

C3/C4 Protons

(pyrrolidine

backbone)

Note: In the HCl salt, the protons adjacent to the nitrogen (C2-H and C5-H) will show slight

downfield shifting compared to the free base due to the positive charge on the nitrogen.

Mass Spectrometry (MS)
Technique: GC-MS (EI, 70eV) or LC-MS (ESI).[1]

Molecular Ion (M+): m/z 253 (Free base).[1] In ESI+, [M+H]+ = 254.
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Base Peak: m/z 183.

Mechanism:[1][11][12][13]

-cleavage occurs between the pyrrolidine ring and the diphenylmethanol carbon.[1]

Fragment: The Diphenylhydroxymethyl cation (

) is extremely stable and dominates the spectrum (m/z 183).

Secondary Peak: m/z 70 (Pyrrolidinium ion).

Infrared Spectroscopy (IR)
3200 – 3400 cm

: Broad O-H stretch (Hydrogen bonded).[1]

2400 – 3000 cm

: Broad Ammonium (N-H+) band characteristic of amine salts.[1]

1580 – 1600 cm

: Aromatic C=C bending.[1]

700 & 750 cm

: Strong mono-substituted benzene ring overtones.[1]

Structure-Activity Relationship (SAR)[1]
D2PM acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1][2] Its structural

efficacy is governed by:

The Nitrogen Position: The pyrrolidine nitrogen mimics the amine of dopamine, essential for

ionic bonding with Aspartate residues in the transporter.

The Diphenyl Moiety: Provides the necessary hydrophobic bulk to occupy the S1/S2 pockets

of the transporter, blocking substrate uptake.
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The Hydroxyl Group: Unlike 2-DPMP (Desoxypipradrol), the presence of the OH group in

D2PM introduces polarity. This typically reduces the duration of action and potency

compared to the desoxy variant by facilitating faster metabolic conjugation (glucuronidation)

and excretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16970313/
https://pubmed.ncbi.nlm.nih.gov/16970313/
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://m.youtube.com/watch?v=N39xO6-GV_E
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/product/b1149274#what-is-the-chemical-structure-of-d2pm-hydrochloride
https://www.benchchem.com/product/b1149274#what-is-the-chemical-structure-of-d2pm-hydrochloride
https://www.benchchem.com/product/b1149274#what-is-the-chemical-structure-of-d2pm-hydrochloride
https://www.benchchem.com/product/b1149274#what-is-the-chemical-structure-of-d2pm-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

